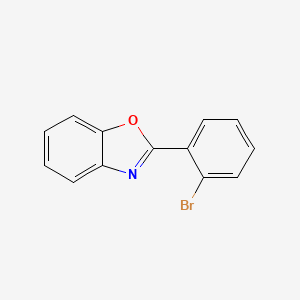
2-(2-Bromophenyl)-1,3-benzoxazole
Vue d'ensemble
Description
2-(2-Bromophenyl)-1,3-benzoxazole is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The 2-(2-Bromophenyl) substituent indicates the presence of a bromine atom on the phenyl ring at the second position, which is fused to the benzoxazole core.
Synthesis Analysis
The synthesis of substituted 1,3-benzoxazoles, such as 2-(2-Bromophenyl)-1,3-benzoxazole, can be achieved through various methods. One approach involves the oxidative coupling of benzylamines with ortho-substituted anilines using iron(II) bromide as a catalyst, which allows for the formation of a wide range of substituted benzoxazoles . Another method includes the cyclization of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and copper iodide, which tolerates different substituents on the 2-aminophenol . Additionally, copper-catalyzed intramolecular O-arylation using N-(2-halo-phenyl)benzamides has been reported as a simple and efficient method for synthesizing 2-substituted benzoxazoles .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be elucidated using techniques such as X-ray crystallography and various spectroscopic methods. For instance, the crystal and molecular structure of a related compound, 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, was determined using X-ray single-crystal analysis and compared with theoretical models using Hartree–Fock (HF) and density functional theory (DFT) . These studies provide detailed information on the geometry and electronic structure of the benzoxazole derivatives.
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom on the phenyl ring can participate in further substitution reactions, potentially leading to a wide array of further functionalized benzoxazole compounds. For example, the synthesis of 2-(2,2,2-trifluoroethyl)benzoxazoles from o-aminophenols and 2-bromo-3,3,3-trifluoropropene has been achieved using elemental sulfur under metal-free conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the benzoxazole core. Computational studies, including DFT, can predict properties like molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) effects . These properties are crucial for understanding the behavior of these compounds in various environments and for their potential applications in materials science and pharmaceuticals.
Applications De Recherche Scientifique
-
- Application : 2-(2-Bromophenyl)pyrrolidine, a compound similar to 2-(2-Bromophenyl)-1,3-benzoxazole, has been used in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . These inhibitors have shown promising therapeutic potential for diseases such as Alzheimer’s and cancer .
- Methods of Application : The synthesis of these inhibitors involves using 2-(2-Bromophenyl)pyrrolidine as a key component, which enhances their ABAD inhibitory properties .
- Results or Outcomes : The specific structure and functional groups of 2-(2-Bromophenyl)pyrrolidine enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
-
Biomedical Applications of Poly(2-oxazoline)s
- Application : Poly(2-oxazoline)s, which can be synthesized from 2-oxazoline monomers, have shown great potential for application in the biomedical field . They have been used in drug delivery, protein modification, anti-fouling interfaces, and more .
- Methods of Application : The synthesis of poly(2-oxazoline)s involves cationic ring-opening living polymerization of 2-oxazoline .
- Results or Outcomes : The structure and function of poly(2-oxazoline)s are highly adjustable and diverse, making them suitable for various research and development endeavors .
-
Preparation of Bcl-2 Inhibitors
- Application : 2-(2-Bromophenyl)pyrrolidine, a compound similar to 2-(2-Bromophenyl)-1,3-benzoxazole, has been used in the preparation of Bcl-2 inhibitors . These inhibitors are important in addressing diseases related to Bcl-2 dysregulation, such as cancers and autoimmune disorders .
- Methods of Application : The synthesis of these inhibitors involves using 2-(2-Bromophenyl)pyrrolidine as a key component .
- Results or Outcomes : The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .
-
Synthesis of Substituted Adamantanes and Diamondoids
- Application : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .
- Methods of Application : The synthesis involves direct radical functionalization methods to convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
- Results or Outcomes : The outcomes depend on the specific adamantane or diamondoid being synthesized. In general, the use of this method can help in the efficient production of various adamantane and diamondoid derivatives .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromophenyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOINCALAKEDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390980 | |
| Record name | 2-(2-bromophenyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-1,3-benzoxazole | |
CAS RN |
73552-42-8 | |
| Record name | 2-(2-bromophenyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



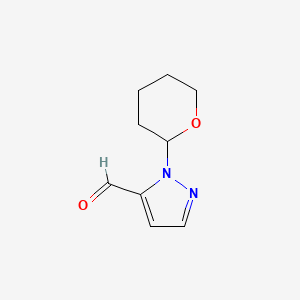
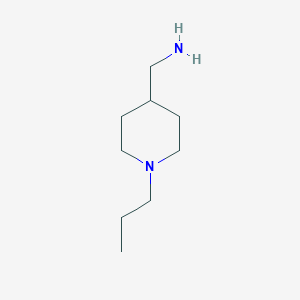
![3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1274667.png)
![4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1274668.png)
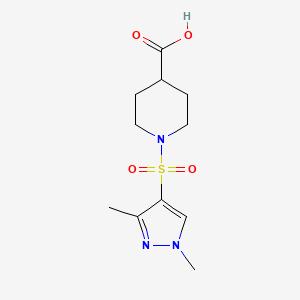
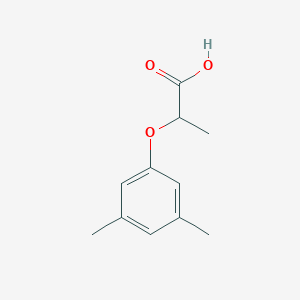
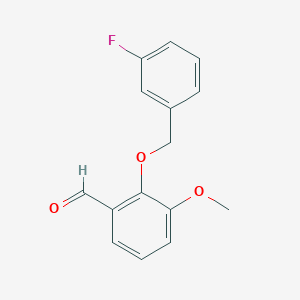
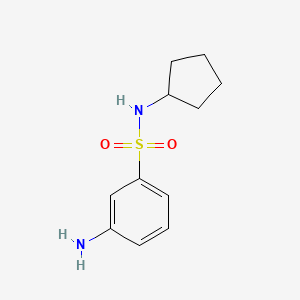
![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)
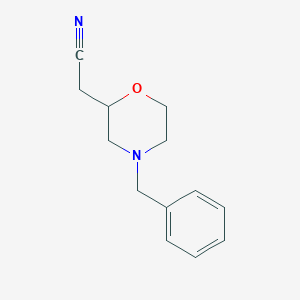
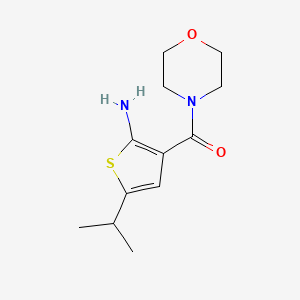
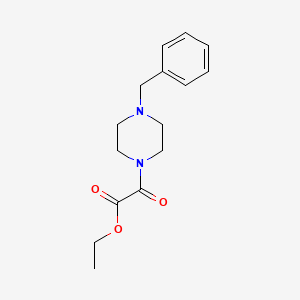
![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)